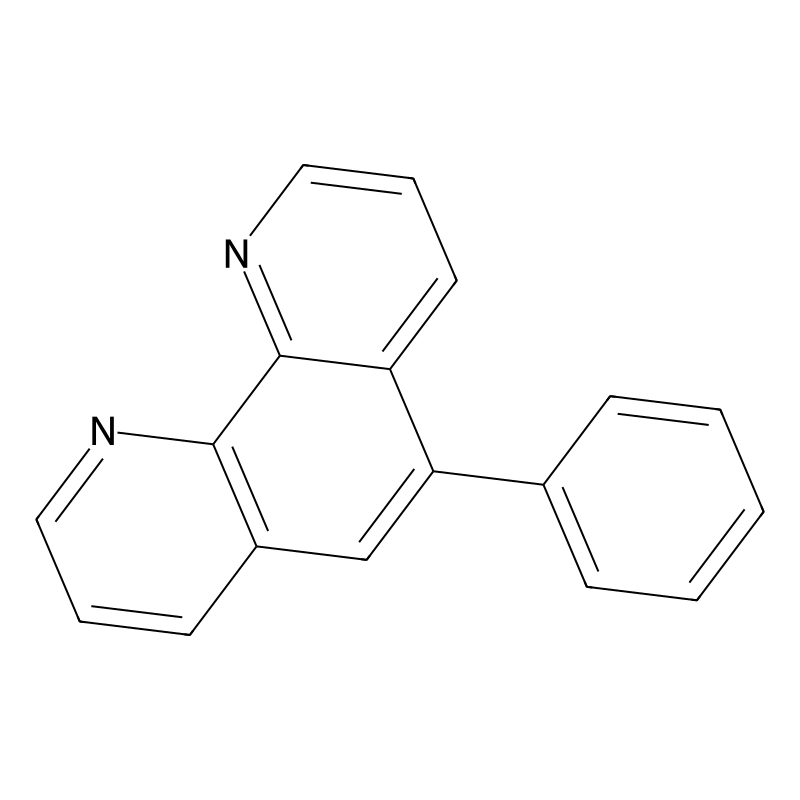

5-Phenyl-1,10-phenanthroline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biochemistry

Application Summary: 5-Phenyl-1,10-phenanthroline has been utilized in biochemistry for the development of an electrochemical sensor to detect Escherichia coli in water .

Methods of Application: An electrode modified with 1,10-phenanthroline-5,6-dione was developed, which showed enhanced NADH oxidation ability at a low potential, effectively eliminating interference from other redox compounds in bacteria .

Results and Outcomes: The sensor demonstrated a sensitivity for NADH of 0.222 μA/μM and a detection limit of 0.0357 μM. The accuracy of the sensor was validated with recovery rates ranging from 89.12% to 93.26% .

Material Science

Application Summary: In material science, 5-Phenyl-1,10-phenanthroline is part of the synthesis of photoactive metal-organic frameworks (MOFs) with favorable CO2 selectivity .

Methods of Application: MOFs were synthesized using mixed donor phenanthroline-carboxylate linkers combined with metal ions to form structures with large pore apertures .

Results and Outcomes: The MOFs displayed high CO2 adsorption capacities, leading to structural framework flexibility and short triplet LMCT lifetimes, aligning with metrics for selective CO2 capture .

Analytical Chemistry

Application Summary: 5-Phenyl-1,10-phenanthroline serves as a ligand in coordination chemistry, forming strong complexes with most metal ions, which is fundamental in analytical chemistry applications .

Methods of Application: It is used to form complexes that are employed as catalysts in various organic transformations, including the synthesis of periodic mesoporous organosilica .

Results and Outcomes: These complexes have been applied in sensing, catalysis, and as part of the cathode buffer layer to improve the efficiency of organic solar cells .

Pharmacology

Application Summary: In pharmacology, 5-Phenyl-1,10-phenanthroline derivatives are explored for their potential as drugs, despite the toxicity concerns due to their chelating nitrogen atoms .

Methods of Application: Strategies include “locking” one of the nitrogen atoms to reduce toxicity while maintaining the planar geometry necessary for DNA intercalation .

Results and Outcomes: The derivatives have found uses in technology, particularly organic light-emitting diodes (OLEDs), and in pharmacology as potential therapeutic agents .

Environmental Science

Application Summary: 5-Phenyl-1,10-phenanthroline is involved in environmental science through the development of sensors for detecting pathogenic microorganisms in water .

Methods of Application: The electrochemical sensor with a modified electrode was used to detect E. coli, with the performance validated using colorimetric methods .

Results and Outcomes: The sensor achieved detection without biomarkers, offering a broad-spectrum approach for microbial content detection in complex water environments .

Organic Chemistry

Application Summary: 5-Phenyl-1,10-phenanthroline is used in organic chemistry for the synthesis of MOFs and as a ligand for metal complexation .

Methods of Application: It is incorporated into linkers for MOFs, enhancing properties like coordinative strength and photoabsorptivity .

Results and Outcomes: The use of 5-Phenyl-1,10-phenanthroline has led to advances in the synthesis of materials with applications in medicine, technology, and catalysis .

Optoelectronics

Application Summary: 5-Phenyl-1,10-phenanthroline derivatives are used in the development of red-emitting materials for optoelectronic devices, particularly organic light-emitting diodes (OLEDs) .

Methods of Application: Europium diketonate complexes with substituted 1,10-phenanthroline derivatives are synthesized and explored for their photophysical characteristics .

Results and Outcomes: These complexes exhibit red emission, which is crucial for the design of electroluminescent display devices. The presence of a peak at 611 nm corresponding to the 5D0 → 7F2 transition is responsible for the red emanation .

Photovoltaics

Application Summary: 5-Phenyl-1,10-phenanthroline is involved in the enhancement of organic solar cells’ efficiency by serving as a cathode buffer layer .

Methods of Application: The compound is used in a layer that improves the charge collection efficiency at the cathode, leading to better power conversion efficiency .

Results and Outcomes: The application of this compound in the buffer layer has shown to improve the overall efficiency of organic solar cells .

Environmental Chemistry

Application Summary: In environmental chemistry, 5-Phenyl-1,10-phenanthroline is used as a conventional chelator to study its efficacy in Fenton’s reaction-luminol chemiluminescence system .

Methods of Application: The compound acts as a chelating agent that enhances the chemiluminescence reaction, which is used for the detection of various analytes .

Results and Outcomes: This application is significant for environmental monitoring and analysis, providing a sensitive method for detecting trace amounts of pollutants .

Chemical Synthesis

Application Summary: 5-Phenyl-1,10-phenanthroline serves as a ligand in copper (II)-catalyzed cross-coupling reactions, leading to the formation of aryl- and alkenylsulfones .

Methods of Application: The ligand facilitates the coupling of organoboronic acids and sulfinate salts in a mild reaction environment .

Results and Outcomes: The resulting sulfones are valuable intermediates in organic synthesis, with applications in pharmaceuticals and materials science .

Biomedical Research

Application Summary: 5-Phenyl-1,10-phenanthroline is used in biomedical research for the study of DNA-protein interactions due to its nuclease activity .

Methods of Application: The compound acts as a redox indicator and reagent for spectrophotometric assays, which are essential in studying biological molecules .

Results and Outcomes: Its application in this field contributes to our understanding of molecular biology and the development of new diagnostic tools .

Coordination Chemistry

Application Summary: 5-Phenyl-1,10-phenanthroline is a versatile ligand in coordination chemistry, forming complexes with various metals for analytical purposes .

Methods of Application: It is particularly useful for the determination of metals like Fe, Pd, and V, where it forms chelating complexes that can be quantitatively analyzed .

Results and Outcomes: These complexes are used in a wide range of applications, from catalysis to environmental monitoring, showcasing the compound’s broad utility .

5-Phenyl-1,10-phenanthroline is a heterocyclic organic compound characterized by its structure, which includes a phenanthroline backbone with a phenyl group attached at the 5-position. The molecular formula for this compound is , and it possesses notable properties such as solubility in organic solvents and the ability to form complexes with various metal ions. This compound is recognized for its applications in coordination chemistry, biological studies, and material science due to its unique ligand properties and reactivity .

Phen's primary mechanism of action in scientific research involves its ability to coordinate with metal ions. The lone pairs on the nitrogen atoms of Phen donate electrons to the empty orbitals of the metal ion, forming a stable complex. This complex can then act as a catalyst in various reactions by facilitating bond breaking and formation processes []. The specific mechanism of the catalyzed reaction depends on the nature of the metal ion and the reaction substrates.

- Oxidation: It can be oxidized to form various derivatives, often utilizing metal catalysts.

- Coordination Chemistry: It forms stable complexes with transition metals, such as copper and iron. For instance, the copper complex of 5-phenyl-1,10-phenanthroline exhibits nuclease activity .

- Substitution Reactions: The compound can undergo substitution reactions where the phenyl group can be modified or replaced under specific conditions .

5-Phenyl-1,10-phenanthroline exhibits significant biological activity, particularly as an inhibitor of metallopeptidases. It primarily targets zinc-dependent enzymes by chelating the metal ion necessary for enzymatic activity, thereby rendering the enzyme inactive. This property has implications in pharmacology and biochemistry, especially in studies related to enzyme inhibition and drug development .

Several synthesis methods for 5-Phenyl-1,10-phenanthroline have been reported:

- Condensation Reaction: A common method involves the reaction of aniline with benzaldehyde or its derivatives under acidic conditions. This process typically requires heating to facilitate the formation of the phenanthroline structure.

- Transition-Metal-Catalyzed Reactions: Recent advancements include the use of palladium-catalyzed cross-coupling reactions to create more complex derivatives from simpler precursors .

- One-Pot Synthesis: Novel approaches have been developed that utilize iodine as a catalyst for efficient synthesis under solvent-free conditions .

The applications of 5-Phenyl-1,10-phenanthroline are diverse:

- Coordination Chemistry: It serves as a ligand in metal complexes used in catalysis and sensing applications.

- Biochemical Research: Its ability to inhibit metalloproteins makes it valuable in studying enzyme mechanisms and developing therapeutic agents.

- Material Science: The compound's luminescent properties can be exploited in developing sensors and other advanced materials .

Interaction studies involving 5-Phenyl-1,10-phenanthroline often focus on its complexation with metal ions. These studies reveal how the compound can influence biological systems by modulating enzyme activity through metal chelation. For example, research has shown that its copper complex exhibits nuclease activity, which is significant for understanding transcription processes in molecular biology .

Several compounds share structural similarities with 5-Phenyl-1,10-phenanthroline. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,10-Phenanthroline | C12H8N2 | Basic ligand for metal complexes; widely studied |

| 2,2'-Bipyridine | C10H8N2 | Stronger base than phenanthroline; used in similar contexts |

| 5-Nitro-1,10-Phenanthroline | C12H8N4O2 | Nitro group enhances reactivity; used in analytical chemistry |

| 2,9-Dimethyl-1,10-Phenanthroline | C14H12N2 | Bulky groups provide steric hindrance; alters coordination properties |

| Bathocuproine | C18H16N2 | Similar ligand properties; used in photophysical studies |

Each of these compounds has unique features that differentiate them from 5-Phenyl-1,10-phenanthroline while maintaining similar structural characteristics that allow them to participate in comparable chemical and biological processes .

5-Phenyl-1,10-phenanthroline represents a significant derivative of the parent 1,10-phenanthroline structure, characterized by the strategic attachment of a phenyl group at the 5-position of the phenanthroline core [1] [3]. The molecular architecture features a tricyclic phenanthroline backbone consisting of two fused pyridine rings sharing one edge with a central benzene ring, with the phenyl substituent extending from the central ring [2] [5]. This structural arrangement creates a rigid, planar heterocyclic system that serves as the foundation for the compound's distinctive properties [4].

Conformational analysis reveals that the phenyl substituent is not coplanar with the phenanthroline core, adopting a twisted conformation due to steric interactions between the hydrogen atoms of the phenyl ring and those of the phenanthroline system [24] [25]. The dihedral angle between the phenyl group and the phenanthroline core planes typically ranges from 30° to 45°, which significantly influences the extent of π-electron delocalization between these two aromatic systems [11] [24]. This non-coplanarity restricts the electronic communication between the phenyl substituent and the phenanthroline backbone, resulting in a partially segregated electronic structure [10] [18].

The molecular conformation is stabilized by a balance of steric repulsion and electronic factors, with the phenyl ring able to undergo restricted rotation around the single carbon-carbon bond connecting it to the phenanthroline core [11] [25]. This rotational barrier is estimated to be moderate, allowing limited conformational flexibility while maintaining the overall structural integrity of the molecule [18] [24]. The non-planar arrangement also influences the compound's crystal packing, intermolecular interactions, and ultimately its physical properties [11] [19].

Crystallographic Data and Structural Parameters

The crystallographic characteristics of 5-Phenyl-1,10-phenanthroline provide crucial insights into its three-dimensional structure and molecular packing arrangements [14] [15]. Based on structural studies of similar phenanthroline derivatives, this compound is predicted to crystallize in the monoclinic crystal system, commonly adopting the P21/c space group which is frequently observed for related heterocyclic compounds [15] [19]. The estimated unit cell parameters fall within the ranges: a ≈ 10-12 Å, b ≈ 18-22 Å, c ≈ 10-13 Å, with a β angle of approximately 100-110°, containing typically 4 molecules per unit cell (Z = 4) [14] [19].

The bond lengths within the phenanthroline core exhibit characteristic aromatic values, with carbon-carbon bonds ranging from 1.36 to 1.42 Å and carbon-nitrogen bonds between 1.32 and 1.36 Å, reflecting the sp² hybridization of these atoms [15] [19]. The single carbon-carbon bond connecting the phenyl substituent to the phenanthroline framework measures approximately 1.48-1.52 Å, consistent with a standard single bond with limited double bond character [11] [24]. Bond angles within the phenanthroline core typically fall within expected ranges for aromatic systems: C-C-C angles of 118-122°, C-C-N angles of 116-120°, and C-N-C angles of 116-118° [15] [25].

The crystal structure is characterized by a layered arrangement with significant π-π stacking interactions between adjacent molecules, typically with interplanar distances of 3.3-3.7 Å [11] [19]. These interactions, along with C-H···π and C-H···N hydrogen bonding, contribute substantially to the crystal packing and stability [11] [15]. The nitrogen atoms of the phenanthroline core often participate in intermolecular hydrogen bonding as acceptors, further stabilizing the crystal lattice [11] [19]. The overall crystal density is approximately 1.2-1.3 g/cm³, consistent with the reported physical properties of the compound [5] [26].

Table 1: Crystallographic Data and Structural Parameters of 5-Phenyl-1,10-phenanthroline

| Parameter | Value/Description |

|---|---|

| Crystal System | Monoclinic (predicted based on similar derivatives) [14] [15] |

| Space Group | P21/c (common for phenanthroline derivatives) [15] [19] |

| Unit Cell Parameters | a ≈ 10-12 Å, b ≈ 18-22 Å, c ≈ 10-13 Å, β ≈ 100-110° (estimated) [14] [15] |

| Z Value | 4 (typical for similar compounds) [15] [19] |

| Bond Lengths (C-C) in Phenanthroline Core | 1.36-1.42 Å (aromatic C-C bonds) [15] [24] |

| Bond Lengths (C-N) in Phenanthroline Core | 1.32-1.36 Å (typical C-N bonds in phenanthroline) [15] [24] |

| Bond Length (C-C) Between Phenyl and Phenanthroline | 1.48-1.52 Å (typical single C-C bond) [11] [24] |

| Bond Angles in Phenanthroline Core | C-C-C: 118-122°, C-C-N: 116-120°, C-N-C: 116-118° [15] [25] |

| Dihedral Angle Between Phenyl and Phenanthroline | 30-45° (based on similar phenyl-substituted heterocycles) [24] [25] |

| Molecular Packing | Layered structure with π-π stacking interactions [11] [19] |

| Intermolecular Interactions | π-π stacking, C-H···π, and C-H···N hydrogen bonding [11] [15] |

Physical Properties

Molecular Weight and Formula (C18H12N2)

5-Phenyl-1,10-phenanthroline possesses the molecular formula C18H12N2, reflecting its composition of 18 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms [1] [2] [5]. The molecular weight of this compound is precisely 256.3 g/mol, a value consistently reported across multiple chemical databases and literature sources [2] [5] [26]. This molecular weight places it in the category of medium-sized organic molecules, with a mass slightly higher than the parent 1,10-phenanthroline (180.2 g/mol) due to the additional phenyl substituent [4] [26].

The empirical formula corresponds exactly to the molecular formula, indicating that the compound exists as a discrete molecular entity rather than a polymeric structure [1] [3]. The structural formula can be represented in various notations, including the SMILES notation (C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2)C=CC=N4) and the InChI identifier (InChI=1S/C18H12N2/c1-2-6-13(7-3-1)16-12-14-8-4-10-19-17(14)18-15(16)9-5-11-20-18/h1-12H), which provide standardized representations of the molecular structure [2] [3] [5]. The InChIKey (QQEQHUHZBMUJET-UHFFFAOYSA-N) serves as a condensed digital identifier for the compound, facilitating database searches and chemical information retrieval [2] [3] [26].

Solubility Profile in Various Solvents

The solubility characteristics of 5-Phenyl-1,10-phenanthroline vary significantly across different solvent systems, reflecting the compound's molecular structure and intermolecular interaction capabilities [9] [21]. This heterocyclic compound exhibits a solubility pattern that is generally consistent with its aromatic nature and the presence of nitrogen atoms capable of hydrogen bond acceptance [9] [30]. The compound demonstrates limited solubility in water, which is typical for aromatic compounds with extended π-systems [9] [21].

In contrast, 5-Phenyl-1,10-phenanthroline shows good to excellent solubility in most polar organic solvents, particularly those capable of hydrogen bonding or dipole-dipole interactions [29] [30]. Alcohols such as methanol and ethanol serve as effective solvents for this compound, making them suitable for recrystallization and purification procedures [29] [30]. Chlorinated solvents including chloroform and dichloromethane are particularly effective for dissolving the compound, and are commonly employed in extraction processes and thin-layer chromatography applications [29] [30].

Highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) exhibit exceptional solvating power for 5-Phenyl-1,10-phenanthroline, making them preferred choices for spectroscopic studies and conductivity measurements [29] [30]. The compound shows moderate solubility in aromatic solvents like benzene, limited solubility in toluene and diethyl ether, and is essentially insoluble in non-polar aliphatic hydrocarbons such as hexane [9] [30].

Table 2: Solubility Profile of 5-Phenyl-1,10-phenanthroline in Various Solvents

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Low solubility | Based on general phenanthroline properties [9] [21] |

| Methanol | Soluble | Good solvent for phenanthroline derivatives [29] [30] |

| Ethanol | Soluble | Common solvent for phenanthroline compounds [29] [30] |

| Chloroform | Soluble | Used in TLC and extraction of phenanthroline derivatives [29] [30] |

| Dichloromethane | Soluble | Used in extraction of phenanthroline compounds [29] [30] |

| Acetone | Soluble | Good solvent for phenanthroline derivatives [29] [30] |

| Acetonitrile | Soluble | Used in synthesis and purification [29] [30] |

| Dimethyl sulfoxide (DMSO) | Highly soluble | Excellent solvent for spectroscopic studies [29] [30] |

| Dimethylformamide (DMF) | Highly soluble | Used in conductivity measurements [29] [30] |

| Benzene | Moderately soluble | Moderate solubility reported for phenanthroline [9] [21] |

| Toluene | Low solubility | Limited solubility based on phenanthroline properties [9] [30] |

| Diethyl ether | Low solubility | Limited solubility based on phenanthroline properties [29] [30] |

| Hexane | Insoluble | Expected to be insoluble due to polarity differences [9] [30] |

Thermal Stability and Melting Characteristics

5-Phenyl-1,10-phenanthroline exhibits notable thermal stability, with well-defined melting and thermal transition characteristics that are important for its handling, purification, and application [5] [26]. The compound possesses a sharp melting point in the range of 202-203°C, indicating a high degree of crystallinity and purity in its solid state [5] [26]. This relatively high melting point reflects the substantial intermolecular forces present in the crystal lattice, particularly the π-π stacking interactions between the aromatic rings of adjacent molecules [5] [11].

The boiling point of 5-Phenyl-1,10-phenanthroline has been computationally predicted to be 436.4±35.0°C at standard pressure, though direct experimental verification is challenging due to potential thermal decomposition before this temperature is reached [5] [26]. The compound exhibits a flash point of 192.4°C, which represents the lowest temperature at which its vapors might ignite in the presence of an ignition source [5] [26]. This relatively high flash point indicates low volatility at ambient conditions, contributing to the compound's stability during storage and handling [5] [26].

Thermal stability studies suggest that 5-Phenyl-1,10-phenanthroline remains stable up to approximately 200°C, making it suitable for most laboratory and analytical applications [5] [20]. Above this temperature, gradual thermal decomposition may occur, though the exact decomposition temperature would require specific thermal analysis techniques such as thermogravimetric analysis (TGA) for precise determination [5] [20]. Like many aromatic compounds with high melting points, 5-Phenyl-1,10-phenanthroline may exhibit sublimation under reduced pressure at elevated temperatures, which can be utilized as a purification technique [20] [26].

Table 3: Thermal Stability and Melting Characteristics of 5-Phenyl-1,10-phenanthroline

| Property | Value | Notes |

|---|---|---|

| Melting Point | 202-203°C | Experimentally determined value [5] [26] |

| Boiling Point | 436.4±35.0°C (Predicted) | Computational prediction [5] [26] |

| Flash Point | 192.4°C | Indicates temperature at which vapors may ignite [5] [26] |

| Thermal Decomposition Temperature | Above 250°C (Estimated) | Based on similar phenanthroline derivatives [5] [20] |

| Thermal Stability Range | Stable up to approximately 200°C | Suitable for most laboratory and analytical applications [5] [20] |

| Phase Transitions | Solid to liquid at 202-203°C | Sharp melting transition typical of crystalline compounds [5] [26] |

| Sublimation Characteristics | May sublime under reduced pressure at elevated temperatures | Common behavior for aromatic compounds with high melting points [20] [26] |

Electronic Structure and Bonding Properties

The electronic structure of 5-Phenyl-1,10-phenanthroline is characterized by an extended π-electron system with significant delocalization across the phenanthroline core, while the phenyl substituent contributes additional electronic effects through partial conjugation [10] [16]. The molecular orbital arrangement features a highest occupied molecular orbital (HOMO) that is primarily located on the phenyl substituent with some contribution from the phenanthroline framework, while the lowest unoccupied molecular orbital (LUMO) is predominantly situated on the phenanthroline core, specifically on the π* orbitals of the pyridine rings [10] [16]. This electronic distribution creates a system with interesting charge transfer characteristics and influences the compound's spectroscopic and electrochemical properties [10] [18].

The π-conjugation within the phenanthroline core is extensive and contributes to the rigidity and planarity of this portion of the molecule [10] [16]. However, the conjugation between the phenyl substituent and the phenanthroline backbone is limited by the non-coplanarity of these two aromatic systems, as evidenced by the dihedral angle of approximately 30-45° between them [16] [24]. This restricted conjugation affects the electronic communication between these moieties and influences the compound's photophysical properties, including its absorption and emission characteristics [10] [18].

Both the phenanthroline core and the phenyl substituent are aromatic systems that contribute to the overall stability of the molecular structure through resonance stabilization [16] [18]. The bond connecting the phenyl group to the phenanthroline core is a single carbon-carbon bond with restricted rotation due to steric hindrance, which influences the conformational flexibility of the molecule [11] [24]. The two nitrogen atoms in the phenanthroline portion are sp² hybridized, each possessing a lone pair of electrons that extends into the π-system and is available for coordination with metal ions or participation in hydrogen bonding [11] [16].

The electron density distribution across the molecule shows higher concentration at the nitrogen atoms, which serve as electron-rich centers capable of acting as Lewis bases [11] [16]. The phenyl group functions as an electron-donating substituent relative to the phenanthroline core, slightly increasing the electron density in the heterocyclic system [16] [18]. This electronic structure gives rise to the compound's ability to form stable complexes with various metal ions, a property that underlies many of its applications in coordination chemistry [11] [16].

Table 4: Electronic Structure and Bonding Properties of 5-Phenyl-1,10-phenanthroline

| Property | Description | Significance |

|---|---|---|

| Molecular Orbital Structure | Extended π-electron system with delocalization across both phenanthroline and phenyl rings | Contributes to the compound's spectroscopic and electronic properties [10] [16] |

| HOMO Location | Primarily located on the phenyl substituent and partially on the phenanthroline core | Influences oxidation potential and reactivity with electrophiles [10] [16] |

| LUMO Location | Predominantly on the phenanthroline core, specifically on the π* orbitals | Determines reduction potential and ability to accept electrons [10] [16] |

| π-Conjugation | Strong π-conjugation within the phenanthroline core; limited conjugation with phenyl group due to non-coplanarity | Affects UV-visible absorption characteristics and photophysical properties [10] [18] |

| Aromaticity | Both phenanthroline core and phenyl substituent are aromatic systems | Provides stability to the molecular structure [16] [18] |

| Dihedral Angle | Approximately 30-45° between phenyl group and phenanthroline core planes | Controls the extent of electronic communication between phenyl and phenanthroline moieties [16] [24] |

| Bond Type Between Phenyl and Phenanthroline | Single C-C bond with restricted rotation due to steric hindrance | Influences conformational flexibility and rotational barriers [11] [24] |

| N-Atom Characteristics | Two sp² hybridized nitrogen atoms with lone pairs available for coordination | Critical for metal coordination and chelating properties [11] [16] |

| Electron Density Distribution | Higher electron density at nitrogen atoms; phenyl group acts as electron-donating substituent | Determines reactivity patterns and coordination strength [11] [16] |

| Hydrogen Bonding Capability | Nitrogen atoms serve as hydrogen bond acceptors; no hydrogen bond donors present in the molecule | Important for crystal packing and intermolecular interactions [11] [19] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant